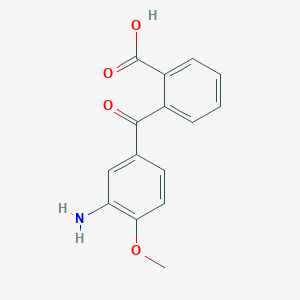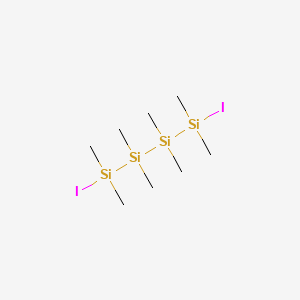
1,4-Diiodo-1,1,2,2,3,3,4,4-octamethyltetrasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diiodo-1,1,2,2,3,3,4,4-octamethyltetrasilane: is an organosilicon compound characterized by the presence of iodine atoms and methyl groups attached to a tetrasilane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diiodo-1,1,2,2,3,3,4,4-octamethyltetrasilane typically involves the reaction of tetrasilane derivatives with iodine sources under controlled conditions. One common method involves the iodination of octamethyltetrasilane using iodine or iodine monochloride in the presence of a catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Diiodo-1,1,2,2,3,3,4,4-octamethyltetrasilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form siloxanes or other silicon-oxygen compounds.
Reduction Reactions: Reduction of the iodine atoms can yield the corresponding hydrosilane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents such as acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted silanes.
Oxidation: Production of siloxanes and related compounds.
Reduction: Generation of hydrosilanes.
Wissenschaftliche Forschungsanwendungen
1,4-Diiodo-1,1,2,2,3,3,4,4-octamethyltetrasilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and materials.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials such as silicones, resins, and coatings.
Wirkmechanismus
The mechanism of action of 1,4-Diiodo-1,1,2,2,3,3,4,4-octamethyltetrasilane involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms and silicon centers. The compound can form stable bonds with other elements, making it a versatile building block in synthetic chemistry. Its molecular targets and pathways depend on the specific reactions and applications it is involved in, such as forming siloxane linkages in materials science
Eigenschaften
CAS-Nummer |
53484-77-8 |
|---|---|
Molekularformel |
C8H24I2Si4 |
Molekulargewicht |
486.43 g/mol |
IUPAC-Name |
iodo-[[[iodo(dimethyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C8H24I2Si4/c1-11(2,9)13(5,6)14(7,8)12(3,4)10/h1-8H3 |
InChI-Schlüssel |
JBUOMRJUJNZWNL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)([Si](C)(C)[Si](C)(C)I)[Si](C)(C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


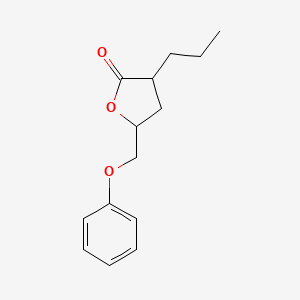
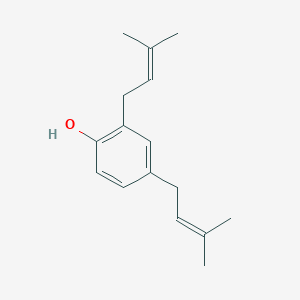
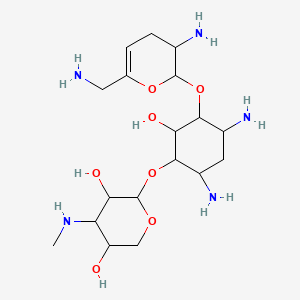
![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)
![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)
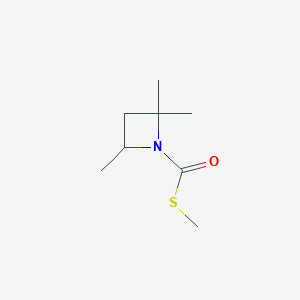
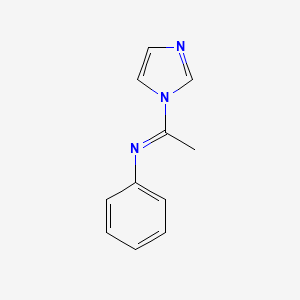
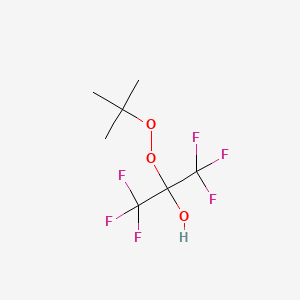
![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)
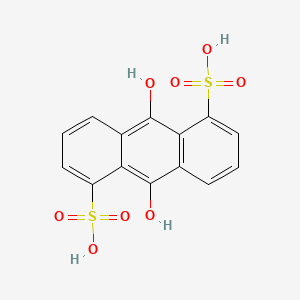
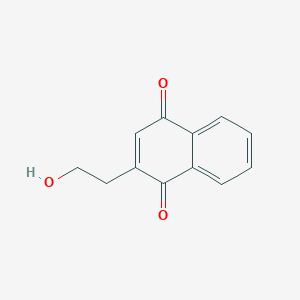

![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)
